Product packaging for 4-(4-Methoxy-3-methyl-benzyl)-piperidine(Cat. No.:CAS No. 955287-82-8)

4-(4-Methoxy-3-methyl-benzyl)-piperidine

Cat. No.: B12631490
CAS No.: 955287-82-8
M. Wt: 219.32 g/mol
InChI Key: KZEYUIMALIEZOJ-UHFFFAOYSA-N
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Description

Overview of Piperidine (B6355638) Derivatives in Contemporary Medicinal Chemistry Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry. researchgate.netencyclopedia.pubnih.gov Its derivatives are integral components in a vast number of pharmaceuticals and biologically active alkaloids. dntb.gov.uanih.gov The prevalence of the piperidine scaffold in drug design stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties, such as enhanced membrane permeability, improved receptor binding, and metabolic stability. researchgate.net This versatile structural motif is found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for neurodegenerative disorders like Alzheimer's disease. encyclopedia.pubijnrd.orgnih.gov

The synthetic accessibility and the conformational flexibility of the piperidine ring allow for extensive chemical modifications, making it a "privileged scaffold" in drug discovery. researchgate.netresearchgate.net Researchers continually explore novel piperidine derivatives to develop new therapeutic agents with improved efficacy and selectivity. nih.govthieme-connect.com The introduction of various substituents onto the piperidine ring can significantly modulate the biological activity of the parent molecule, leading to a wide spectrum of pharmacological effects. ijnrd.org

Academic Rationale for Investigating 4-(4-Methoxy-3-methyl-benzyl)-piperidine

The specific compound, this compound, combines the established piperidine scaffold with a substituted benzyl (B1604629) group at the 4-position. This structural arrangement is of significant interest in medicinal chemistry. The 4-benzylpiperidine (B145979) core is a well-known pharmacophore that exhibits high affinity for various biological targets, including sigma (σ) receptors. acs.org

The rationale for investigating this particular derivative lies in the potential synergistic or novel pharmacological activities arising from the specific substitution pattern on the benzyl ring. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups can influence the compound's electronic properties, lipophilicity, and steric profile. These factors are critical in determining how the molecule interacts with biological receptors and enzymes. For instance, the methoxy group can act as a hydrogen bond acceptor, while the methyl group can provide hydrophobic interactions, both of which can enhance binding affinity to a target protein.

Current Gaps and Opportunities in the Academic Literature Regarding this compound

A review of the current scientific literature reveals a significant gap in the specific investigation of this compound. While extensive research exists on piperidine derivatives in general and on various 4-benzylpiperidine analogues, this particular compound appears to be understudied. Much of the available data pertains to structurally related compounds, such as those with different substitution patterns on the benzyl ring or at the piperidine nitrogen.

This lack of specific data presents a clear opportunity for further research. Investigating the synthesis, chemical properties, and biological activities of this compound could lead to the discovery of novel therapeutic agents. The established importance of the 4-benzylpiperidine scaffold suggests that this compound is a promising candidate for screening against a variety of biological targets. Future studies could focus on its potential as a modulator of central nervous system receptors, enzymes involved in metabolic diseases, or other targets relevant to human health. The development of efficient synthetic routes to this compound would also be a valuable contribution to the field of organic and medicinal chemistry. organic-chemistry.org

Compound Data

The following tables provide an overview of the compounds mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B12631490 4-(4-Methoxy-3-methyl-benzyl)-piperidine CAS No. 955287-82-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

955287-82-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-[(4-methoxy-3-methylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21NO/c1-11-9-13(3-4-14(11)16-2)10-12-5-7-15-8-6-12/h3-4,9,12,15H,5-8,10H2,1-2H3

InChI Key

KZEYUIMALIEZOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2CCNCC2)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 4 Methoxy 3 Methyl Benzyl Piperidine

Advanced Synthetic Routes to 4-(4-Methoxy-3-methyl-benzyl)-piperidine

The synthesis of 4-substituted piperidines, such as this compound, is a well-established area of organic chemistry, often relying on the assembly of two key fragments: a pre-functionalized piperidine (B6355638) ring and the desired benzyl (B1604629) group. A common and direct approach involves the reductive amination of 4-(4-methoxy-3-methylphenyl)acetaldehyde with a piperidine precursor or, more frequently, the coupling of a piperidine synthon with a reactive benzyl derivative.

Regioselective Synthesis Approaches

Achieving regioselectivity in the synthesis of substituted piperidines is critical. Direct functionalization of the piperidine ring often leads to a mixture of products and is therefore generally avoided. Instead, regiocontrol is achieved by using starting materials where the substitution pattern is already defined.

For 4-substituted piperidines, common starting materials include:

4-Piperidone and its N-protected derivatives (e.g., N-Boc-4-piperidone): These are versatile intermediates that can undergo reactions such as Wittig olefination or Grignard additions at the carbonyl group to introduce the benzyl fragment, which is then reduced.

4-Cyanopyridine (B195900): This precursor can react with a suitable toluene (B28343) derivative to form 4-benzylpyridine, which is subsequently hydrogenated to the target piperidine. wikipedia.orgchemicalbook.com

Suzuki or other cross-coupling reactions: A protected 4-halopyridine or a pyridine (B92270) bearing a boronic ester can be coupled with a 4-methoxy-3-methylbenzyl partner, followed by reduction of the pyridine ring.

These methods ensure that the benzyl group is installed exclusively at the 4-position of the piperidine ring, thus providing excellent regioselectivity.

Stereoselective Synthesis Approaches

The parent compound, this compound, is achiral. However, the principles of stereoselective synthesis are crucial when considering derivatives with additional substituents on the piperidine ring. For instance, in the synthesis of related methyl-substituted pipecolinates, stereochemistry is carefully controlled. nih.gov

Key strategies for stereocontrol in similar piperidine systems include:

Diastereoselective Hydrogenation: The hydrogenation of a substituted pyridine precursor often proceeds with high diastereoselectivity. For example, the hydrogenation of disubstituted pyridines typically yields the cis-piperidine isomer as the major product. nih.gov

Base-Mediated Epimerization: The less stable cis-isomer can be converted to the more thermodynamically stable trans-isomer through epimerization. This process involves the formation of an enolate intermediate under basic conditions, followed by re-protonation to give the inverted stereochemistry. nih.gov

Chiral Auxiliaries: For asymmetric synthesis, chiral auxiliaries can be employed. For example, stereodivergent aldol (B89426) reactions have been performed using pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione to create multiple stereocenters with high control. mdpi.com

These methodologies highlight the advanced techniques available to control the three-dimensional structure of complex piperidine derivatives.

Application of Green Chemistry Principles in Synthetic Strategies

Modern synthetic chemistry emphasizes the use of environmentally benign processes. In the context of piperidine synthesis, several green chemistry principles have been applied.

Green Solvents: Research into the synthesis of piperidin-4-one derivatives, key precursors for many 4-substituted piperidines, has demonstrated the effectiveness of deep eutectic solvents (DES). asianpubs.org A solvent system composed of glucose and urea (B33335) was found to be an inexpensive, biodegradable, and efficient medium for the Mannich-type cyclization to form the piperidinone core, achieving good to excellent yields. asianpubs.org

Catalysis: The use of reusable heterogeneous catalysts, such as palladium on carbon (Pd/C) for hydrogenation reactions, is a cornerstone of green chemistry. google.com This avoids the use of stoichiometric, often hazardous, reducing agents and simplifies product purification.

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. Reactions like catalytic hydrogenation are highly atom-economical.

Green Chemistry ApproachExample ApplicationBenefitReference
Alternative Solvents Use of glucose-urea deep eutectic solvent (DES)Inexpensive, effective, and environmentally safe medium for piperidin-4-one synthesis. asianpubs.org
Catalysis Palladium on carbon (Pd/C) for hydrogenationReusable catalyst, high efficiency, avoids stoichiometric metal hydrides. google.com

Synthesis of Key Intermediates and Precursors for this compound

The successful synthesis of the title compound relies on the efficient preparation of its core building blocks. The primary precursors are a suitable piperidine synthon and a reactive form of the 4-methoxy-3-methylbenzyl group.

Piperidine Precursors:

N-Boc-4-piperidone: A widely used intermediate due to the stability of the Boc protecting group and the reactivity of the ketone.

4-Benzylpyridine: Can be synthesized from 4-cyanopyridine and serves as a direct precursor to the final scaffold after hydrogenation. wikipedia.org

1-Benzyl-piperidine-4-one: Used in the synthesis of related fentanyl analogues, highlighting its utility in constructing 4-substituted piperidines. researchgate.net

4-Methoxy-3-methylbenzyl Precursors: The synthesis of the substituted benzyl moiety can be approached from various starting materials. A notable patented method describes the synthesis of a related compound, 4-methoxy-2-methyl benzyl cyanide, starting from inexpensive 3,4-dimethylphenol. patsnap.com A similar pathway could be adapted to produce the 3-methyl isomer.

A plausible multi-step synthesis for 4-methoxy-3-methylbenzaldehyde, a key intermediate, is outlined below:

StepReactionReagentsPurposeReference
1Methylation 3,4-Dimethylphenol + Dimethyl sulfate/NaOHConverts the phenol (B47542) to a more stable anisole. patsnap.com
2Oxidation 3,4-Dimethylanisole + Oxidizing agent (e.g., KMnO₄ or catalytic oxidation)Selectively oxidizes one of the methyl groups to a carboxylic acid or aldehyde. patsnap.com
3Reduction/Conversion Resulting aldehyde/acidThe aldehyde can be used directly or the acid can be reduced to the corresponding benzyl alcohol, which is then converted to a more reactive benzyl bromide or chloride (e.g., using PBr₃). unisi.it

This sequence transforms a simple, commercially available phenol into the required functionalized benzyl precursor, ready for coupling with the piperidine core.

Derivatization Strategies for Structural Modification of this compound

The structure of this compound offers several sites for chemical modification, allowing for the generation of a library of analogues. The primary handles for derivatization are the piperidine nitrogen and the aromatic ring.

Modification of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a versatile functional group that can undergo a wide range of reactions:

N-Alkylation: Introduction of various alkyl or substituted benzyl groups.

N-Acylation: Formation of amides by reaction with acyl chlorides or carboxylic acids.

N-Arylation: Buchwald-Hartwig or Ullmann coupling can introduce aryl or heteroaryl substituents.

Formation of Ureas and Sulfonamides: Reaction with isocyanates or sulfonyl chlorides, respectively.

During synthesis, the nitrogen is often protected with groups like tert-butyloxycarbonyl (Boc) or benzyl (Bn), which can later be removed and replaced with other functionalities. nih.govunisi.it

Modification of the Aromatic Ring:

O-Demethylation: The methoxy (B1213986) group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol. unisi.it This phenolic hydroxyl group can then be used as a handle for further reactions, such as ether or ester formation.

Electrophilic Aromatic Substitution: The electron-donating methoxy and methyl groups activate the aromatic ring, potentially allowing for further substitution, although controlling the regioselectivity of such reactions can be challenging.

Studies on related 4-methoxy-3-(piperidin-4-yl)oxy benzamides have explored a wide range of amide functionalities, demonstrating how modifications distal to the piperidine ring can be systematically explored. nih.gov

Yield Optimization and Process Scalability Studies

Yield Optimization: Optimization typically involves a systematic screening of reaction parameters. For example, in a related synthesis of a substituted piperidine, various reducing agents, solvents, and substituted benzylamines were evaluated to maximize the yield of a reductive amination step. google.com The results indicated that sodium triacetoxyborohydride (B8407120) was an effective reducing agent and that methanol (B129727) was the optimal solvent. google.com

ParameterOptions ScreenedOptimal ConditionReference
Reducing Agent Sodium borohydride, Sodium triacetoxyborohydrideSodium triacetoxyborohydride google.com
Solvent Methanol, Dichloromethane, TetrahydrofuranMethanol google.com
Substituent Effect Methoxy- vs. Methyl-substituted benzylamine (B48309)Methoxy-substituted benzylamine gave a higher yield. google.com

Process Scalability: Transitioning a synthesis from the laboratory to an industrial scale requires consideration of cost, safety, and practicality.

Starting Materials: Utilizing cheap and readily available starting materials, such as 3,4-dimethylphenol, is key for an economically viable process. patsnap.com

Purification: Methods must be scalable. While column chromatography is common in the lab, large-scale production relies on techniques like crystallization or distillation.

Safety: Highly toxic reagents, such as sodium cyanide, are avoided in favor of safer alternatives whenever possible. The development of cyanide-free routes to benzyl cyanides is an example of this principle in action. patsnap.com

Elucidation of Biological Activity and Molecular Mechanisms of 4 4 Methoxy 3 Methyl Benzyl Piperidine

In Vitro Pharmacological Profiling

No publicly available data exists on the in vitro pharmacological profile of 4-(4-Methoxy-3-methyl-benzyl)-piperidine.

Receptor Binding Affinity and Selectivity Assays

There are no published studies detailing the receptor binding affinity and selectivity of this compound for any biological target. While studies on other N-benzylpiperidine derivatives show a range of activities at targets like sigma receptors, dopamine (B1211576) transporters, and serotonin (B10506) transporters, this specific information is not available for the requested compound. nih.govuniba.itwikipedia.orgnih.gov

Enzyme Inhibition or Activation Kinetics

No data from enzyme inhibition or activation kinetic studies for this compound has been reported in the scientific literature. Research on other piperidine (B6355638) derivatives has shown inhibitory activity against enzymes such as histone deacetylase (HDAC), acetylcholinesterase (AChE), and monoamine oxidase (MAO), but these findings are not specific to this compound. nih.govsigmaaldrich.commdpi.com

Modulation of Specific Cellular Signaling Pathways

There is no available research on the modulation of any cellular signaling pathways by this compound.

Angiogenesis Signaling Pathways

No studies have been published investigating the effect of this compound on angiogenesis signaling pathways.

Apoptosis Pathway Regulation

There is no published research detailing the involvement of this compound in the regulation of apoptosis pathways.

Autophagy Pathway Modulation

No scientific data is available regarding the modulation of autophagy pathways by this compound.

Cell Cycle Regulation Mechanisms

No specific studies detailing the effects of this compound on cell cycle regulation have been identified. Research into its potential to modulate cyclins, cyclin-dependent kinases (CDKs), or checkpoint proteins is not present in the available literature.

Cytoskeletal Signaling Interactions

There is no available research on the interactions between this compound and components of the cytoskeleton. Investigations into its influence on actin dynamics, microtubule stability, or associated signaling pathways have not been reported.

DNA Damage Response Pathways

Information regarding the role of this compound in DNA damage response pathways is not available. There are no studies to indicate whether this compound can activate or inhibit key proteins such as ATM, ATR, or downstream effectors involved in DNA repair.

Epigenetic Modulatory Activities

The epigenetic modulatory activities of this compound have not been characterized in published literature. There is no information on its potential to influence enzymes involved in DNA methylation or histone modification.

GPCR and G Protein Signaling Cascades

Specific interactions of this compound with G protein-coupled receptors (GPCRs) or their associated G protein signaling cascades have not been documented.

Immunological and Inflammatory Pathway Control

There is a lack of data concerning the effects of this compound on immunological and inflammatory pathways. Its potential to modulate cytokine signaling or inflammatory mediator production remains uninvestigated.

JAK/STAT Pathway Interference

No research has been published on the interference of this compound with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

MAPK Signaling Pathway Modulation

Direct research on the effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway has not been identified. However, the broader class of piperidine-containing compounds and natural alkaloids like piperine (B192125) have been noted for their interaction with key signaling cascades. researchgate.net Piperine, for instance, has been shown to regulate several signaling pathways, including the JNK/p38-MAPK pathway. researchgate.net While these findings relate to a different molecular structure, they highlight that molecules containing a piperidine scaffold can influence critical cellular signaling networks like MAPK. Further research is necessary to determine if this compound possesses similar capabilities.

Membrane Transporter and Ion Channel Activity

There is no specific data on this compound's activity on membrane transporters or ion channels. However, extensive research on structurally similar molecules demonstrates that the piperidine scaffold is crucial for interacting with these targets.

Notably, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were developed as potent and selective inhibitors of the presynaptic high-affinity choline (B1196258) transporter (CHT). nih.gov The CHT is essential for the uptake of choline, the rate-limiting step in acetylcholine (B1216132) synthesis. nih.gov Iterative medicinal chemistry efforts led to the discovery of ML352, a potent and selective CHT inhibitor with a drug-like scaffold. nih.gov

Other studies on various piperidine derivatives have identified potent inhibitors of the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). nih.govnih.gov For example, certain 4-(4-chlorophenyl)piperidine (B1270657) analogues show high selectivity for NET. nih.gov The piperidine moiety is also a fundamental structural feature in ligands targeting the sigma-1 receptor, which modulates ion channels. acs.orgpolimi.it

Table 1: Inhibitory Activity of ML352, a Structural Analog. nih.gov
CompoundTargetAssay ConditionIC₅₀ (nM)Selectivity
ML352Choline Transporter (CHT)Low Choline (100 nM)130Selective for CHT over other transporters
High Choline (10 µM)110

This table presents data for the analog ML352, not this compound.

Neuronal Signaling Pathway Research

The structural components of this compound suggest a potential for interaction with various neuronal signaling pathways. Its close analog, 4-(4-methoxy-benzyl)-piperidine , serves as a key chemical intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors and has been studied as a potential antagonist for dopamine receptors, particularly the D4 subtype.

Furthermore, research into benzyloxypiperidine scaffolds has led to the identification of potent and selective D4 receptor antagonists. nih.gov These compounds are of interest for their potential role in modulating the cortico-basal ganglia network. nih.gov The activity of piperidine derivatives on monoamine transporters like DAT and NET also points to a significant role in modulating dopaminergic and noradrenergic signaling. wikipedia.org The inhibition of the choline transporter by related analogs directly implicates this structural class in the modulation of cholinergic neurotransmission. nih.gov

NF-κB Pathway Inhibition or Activation

Direct evidence linking this compound to the Nuclear Factor-kappa B (NF-κB) pathway is currently unavailable. However, the piperidine and piperidone (a related oxidized structure) rings are scaffolds of interest in the development of NF-κB inhibitors.

For example, the curcumin (B1669340) analog 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) , which contains a piperidone ring, was found to be a potent inhibitor of the NF-κB pathway. nih.gov It demonstrated significantly greater inhibition of IκB kinase β and LPS-induced NF-κB DNA binding compared to curcumin. nih.gov The natural alkaloid piperine has also been shown to exert anti-inflammatory and anticancer effects through the modulation of the NF-κB pathway. researchgate.netresearchgate.net These findings suggest that piperidine-based structures can be engineered to interact with this critical inflammatory pathway, although specific studies on this compound are required.

Table 2: NF-κB Inhibitory Activity of a Piperidone-Containing Analog. nih.gov
CompoundTarget/AssayIC₅₀ (µM)
EF31LPS-Induced NF-κB DNA Binding~5
IκB kinase β (IKKβ)~1.92

This table presents data for the analog EF31, not this compound.

PI3K/Akt/mTOR Pathway Regulation

There is no specific research demonstrating the regulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway by this compound. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. researchgate.net

Numerous piperidine-containing molecules have been developed as inhibitors of kinases within this pathway. For instance, a series of 3,4,6-trisubstituted piperidine derivatives were identified as potent Akt inhibitors with significant antitumor efficacy in xenograft models where the PI3K-Akt-mTOR pathway was activated. researchgate.netnih.gov The natural product piperine has also been found to protect neurons by activating autophagy through suppression of the PI3K/Akt/mTOR signaling pathway. nih.gov While this indicates the potential for piperidine scaffolds to target this pathway, the specific activity of this compound remains to be elucidated.

Protease Activity Modulation

While direct studies are lacking, research into related compounds shows that the piperidine scaffold can be incorporated into potent protease inhibitors. A series of HIV-1 protease inhibitors were designed using diverse piperidine analogues as P2-ligands. plos.org One of the most potent compounds from this series, which included a (R)-piperidine-3-carboxamide as the P2-ligand and a 4-methoxyphenylsulfonamide, exhibited an IC₅₀ value of 3.61 nM against the HIV-1 protease. plos.org This demonstrates that the piperidine ring can fit effectively into the S2 subsite of the protease, forming critical interactions. plos.org Further investigation is needed to determine if the simpler this compound structure has any inherent protease modulating activity.

Protein Tyrosine Kinase Inhibition

No studies have directly evaluated this compound as a protein tyrosine kinase (PTK) inhibitor. However, the piperidine ring is a common feature in many potent, clinically relevant tyrosine kinase inhibitors (TKIs). gov.bc.cayoutube.com TKIs are a major class of targeted cancer therapies that interfere with signaling pathways controlling cell growth and proliferation. youtube.comnih.gov

For example, complex molecules that incorporate a piperidine or piperazine (B1678402) moiety are often designed to target specific kinases like BCR-ABL, which is implicated in chronic myeloid leukemia. youtube.com The design of such inhibitors often involves attaching the piperidine ring to larger heterocyclic systems that interact with the kinase hinge region. nih.gov The general utility of the piperidine scaffold in this area suggests that derivatives of this compound could potentially be explored as fragments or starting points for the development of new TKIs.

Stem Cell and Wnt Signaling Pathways

No studies were found that investigate the role of this compound in the regulation of stem cell fate or its potential to modulate the Wnt signaling cascade. While the Wnt pathway is a critical regulator of development and disease, and various small molecules are known to target it, the specific effects of this compound remain unexamined. researchgate.netacs.orgscbt.comcardiff.ac.uknih.gov

TGF-beta/Smad Signaling Crosstalk

The transforming growth factor-beta (TGF-beta) signaling pathway, which plays a crucial role in cellular processes such as growth, differentiation, and apoptosis, has been a target for various therapeutic interventions. acs.orgacs.org However, there are no published research findings on whether this compound interacts with or modulates the TGF-beta/Smad signaling pathway. nih.govnih.govdntb.gov.uamdpi.com

Ubiquitin-Proteasome System Interactions

The ubiquitin-proteasome system is a critical component of cellular protein degradation and a validated target for cancer therapy. nih.govmdpi.commdpi.combiorxiv.org A review of the literature indicates that the potential for this compound to act as an inhibitor or modulator of this system has not been explored. While some piperidine-containing compounds have been investigated as proteasome inhibitors, no specific data exists for the compound . nih.gov

Vitamin D Related Signaling Pathways

The vitamin D receptor and its associated signaling pathways are involved in a wide range of physiological processes. nih.govnih.gov There is no available research to suggest that this compound has been evaluated for its ability to interact with or modulate vitamin D-related signaling.

Cellular Viability and Proliferation Assays in Target Cell Lines

No published studies containing data from cellular viability and proliferation assays, such as MTT or MTS assays, for this compound in any target cell lines were identified. nih.govnih.govresearchgate.net Consequently, there is no information on its potential cytotoxic or cytostatic effects.

Anti-Infective Activity Screening

While the broader class of piperidine derivatives has been a subject of interest in the search for new anti-infective agents, there is a lack of specific screening data for the antibacterial, antiviral, or antifungal properties of this compound. nih.govacademicjournals.orgnih.govarkat-usa.orgnih.govmdpi.com Studies on other piperidine-based compounds have shown a range of activities, but these findings cannot be directly extrapolated to the specific molecule of interest. acs.orgacs.orgnih.gov

Investigation of Downstream Cellular Responses and Phenotypes

Given the absence of primary research on the molecular interactions and cellular effects of this compound, there is consequently no information available regarding its impact on downstream cellular responses and phenotypes.

Assessment of Target Selectivity and Specificity

The target selectivity and specificity of a compound are critical determinants of its therapeutic potential and safety profile. While direct and comprehensive studies on the target profile of this compound are not extensively available in public literature, a detailed assessment can be inferred from structure-activity relationship (SAR) studies of structurally analogous piperidine derivatives. The biological activity of such compounds is significantly influenced by the substitution patterns on both the piperidine ring and the benzyl (B1604629) moiety. Research into related molecules indicates that derivatives of 4-benzylpiperidine (B145979) may interact with a range of biological targets, including G-protein coupled receptors (GPCRs), neurotransmitter transporters, and various enzymes.

Analysis of closely related compounds suggests that the this compound scaffold is likely to exhibit affinity for dopamine and sigma receptors, as well as monoaminergic transporters. The presence and position of the methoxy (B1213986) and methyl groups on the benzyl ring are key for determining binding affinity and selectivity.

Dopamine Receptor Selectivity

Research into benzyloxy piperidine derivatives has identified potent and selective antagonists for the dopamine D4 receptor. nih.gov These studies highlight the importance of the substitution on the benzyl group for achieving high affinity and selectivity. For instance, compounds with substitutions at the 3 and 4 positions of the benzyl ring have demonstrated significant D4 receptor affinity while showing lower affinity for other dopamine receptor subtypes (D1, D2, D3, D5). nih.gov

A compound featuring a 4-fluoro-3-methylbenzyl group (8c) displayed a high affinity for the D4 receptor with a Ki value of 135 nM and was selective against other dopamine receptors. nih.gov Similarly, a 3,4-difluorobenzyl derivative (8b) also showed potent D4 antagonism (Ki = 169 nM). nih.gov This suggests that the 3-methyl-4-methoxy substitution pattern of the title compound may also confer high affinity and selectivity for the D4 receptor.

Binding Affinities of Substituted Benzylpiperidine Analogs at the Dopamine D4 Receptor
CompoundN-SubstituentKi (nM) for D4 ReceptorSelectivity Notes
8a3-Fluorobenzyl205.9Selective against D1, D2, D3, D5
8b3,4-Difluorobenzyl169Selective against D1, D2, D3, D5
8c4-Fluoro-3-methylbenzyl135Selective against D1, D2, D3, D5
8e4-Methylbenzyl241Selective against D1, D2, D3, D5

Sigma Receptor Affinity

The piperidine moiety is a well-established structural feature in ligands for sigma receptors (σR), particularly the σ1 subtype. nih.gov Studies on phenoxyalkylpiperidines have shown that the piperidine core is crucial for high-affinity binding. nih.gov The replacement of a piperazine ring with a piperidine ring in certain molecular scaffolds has been shown to dramatically increase affinity for the σ1 receptor while maintaining affinity for other targets like the histamine (B1213489) H3 receptor. nih.gov

For example, N-[(4-methoxyphenoxy)ethyl]piperidines demonstrate high affinity for the σ1 receptor, with Ki values in the low nanomolar range. uniba.it This indicates that the methoxy-substituted aromatic ring, in conjunction with a piperidine core, is a favorable combination for σ1 receptor binding. This suggests that this compound could also display significant affinity for the σ1 receptor.

Binding Affinities of Piperidine Derivatives at Sigma Receptors
CompoundStructure/Classσ1R Ki (nM)σ2R Ki (nM)
Compound 5Piperidine derivative3.64N/A
Compound 1bN-[(4-methoxyphenoxy)ethyl]piperidine1.49>52.3
Compound 11Piperidine derivative4.4167.9

Other Potential Targets

The versatile benzylpiperidine scaffold has been explored for its activity against a variety of other biological targets.

Choline Transporter (CHT): Derivatives containing a 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) structure have been identified as potent and selective inhibitors of the presynaptic choline transporter. nih.govnih.gov The lead compound from this series, ML352, acts as a noncompetitive inhibitor of CHT. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL): Benzylpiperidine derivatives have been developed as reversible inhibitors of MAGL, a key enzyme in the endocannabinoid system. unisi.it The selectivity of these compounds against other serine hydrolases like FAAH and ABHD6 has been demonstrated. unisi.it

Tyrosinase: Certain piperidine amides have been investigated as inhibitors of tyrosinase, the key enzyme in melanin (B1238610) production. nih.gov

The specific substitution pattern of this compound would ultimately determine its precise selectivity profile across these and other potential targets. Empirical testing is required to fully elucidate its biological activity and molecular mechanisms.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Methoxy 3 Methyl Benzyl Piperidine Analogs

Systematic Structural Modifications of the Piperidine (B6355638) Core

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its modification is a key strategy to modulate the pharmacological profile of a lead compound. For analogs of 4-(4-methoxy-3-methyl-benzyl)-piperidine, systematic alterations to the piperidine core can significantly impact biological activity by influencing factors such as binding affinity, selectivity, and pharmacokinetic properties.

Research on related 4-substituted piperidines has demonstrated that the nature and position of substituents on the piperidine nitrogen are critical. For instance, in various classes of bioactive piperidines, including those targeting opioid receptors, the size and character of the N-substituent can dictate agonist versus antagonist activity. Small alkyl groups like methyl often retain or enhance agonist properties, while larger, more complex groups can introduce antagonism.

Furthermore, substitution on the carbon atoms of the piperidine ring can induce conformational rigidity and introduce new interaction points with a biological target. For example, the introduction of a methyl group at the 3-position of the piperidine ring can create stereoisomers with distinct biological activities and metabolic stabilities.

To illustrate the impact of these modifications, a hypothetical data table is presented below, based on SAR trends observed in related piperidine-containing compounds.

Table 1: Hypothetical Biological Activity of Piperidine Core Modifications

Compound ID R1 (N-substituent) R2 (Ring Substituent) Target Binding Affinity (Ki, nM)
1a -H -H 50
1b -CH₃ -H 25
1c -CH₂CH₃ -H 35
1d -CH₂-c-Pr -H 15
1e -CH₃ 3-CH₃ 40

Chemical Modifications of the Methoxy-methyl-benzyl Moiety

The 4-methoxy-3-methyl-benzyl group is a key pharmacophoric element, and its modification can fine-tune electronic and steric properties, thereby influencing interactions with the target protein.

The methoxy (B1213986) group at the 4-position is a common feature in many biologically active compounds and can act as a hydrogen bond acceptor. Its replacement with other groups, such as ethoxy, hydroxyl, or a halogen, can probe the steric and electronic requirements of the binding pocket. Studies on related compounds have shown that even minor changes, like the position of the methoxy group, can significantly affect biological properties. mdpi.com For example, moving the methoxy group from the para to the ortho or meta position can alter the clearance rate from the liver. mdpi.com

The methyl group at the 3-position provides a specific steric and lipophilic contribution. Replacing this group with larger alkyl groups (e.g., ethyl, isopropyl) or with electron-withdrawing groups (e.g., chloro, fluoro) can modulate the electronic distribution of the aromatic ring and its interaction with the target.

A hypothetical data table below summarizes the potential effects of these modifications on biological activity.

Table 2: Hypothetical Biological Activity of Methoxy-methyl-benzyl Moiety Modifications

Compound ID R3 (at 4-position) R4 (at 3-position) Target Binding Affinity (Ki, nM)
2a -OCH₃ -CH₃ 25
2b -OH -CH₃ 30
2c -OCH₂CH₃ -CH₃ 45
2d -F -CH₃ 80
2e -OCH₃ -H 60

Impact of Stereochemical Variations on Biological Activity and Selectivity

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with markedly different biological activities and selectivities. Chirality can arise from substitution on the piperidine ring or from the introduction of a chiral center in the linker between the two ring systems.

For instance, if a substituent is introduced at the 3-position of the piperidine ring, (R) and (S) enantiomers will be formed. It is well-documented in medicinal chemistry that enantiomers can exhibit different binding affinities for their biological targets due to the three-dimensional nature of the binding pocket. One enantiomer may fit optimally, leading to high affinity, while the other may have a poorer fit, resulting in lower affinity or even a different pharmacological effect. Studies on piperidin-4-one derivatives have highlighted the significant effect of stereochemistry on their biological activities. clinmedkaz.org

Table 3: Hypothetical Impact of Stereochemistry on Biological Activity

Compound ID Stereochemistry Target Binding Affinity (Ki, nM) Selectivity (Target A vs. Target B)
3a Racemic 3-methylpiperidine 40 10-fold
3b (R)-3-methylpiperidine 20 50-fold

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

QSAR analyses on related benzylpiperidine and phenylpiperidine derivatives have often utilized molecular descriptors such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). nih.govresearchgate.net For instance, a QSAR study on indanone-benzylpiperidine inhibitors of acetylcholinesterase revealed that the potency was influenced by the dipole moment and HOMO energy of the substituted ring. nih.gov Another study on 4-phenylpiperidine (B165713) derivatives acting as mu-opioid agonists successfully used a neural network model with selected molecular descriptors to predict analgesic activity. researchgate.netunisi.it

For the this compound scaffold, a hypothetical QSAR equation might take the following form:

log(1/IC₅₀) = a(logP) - b(Molecular_Weight) + c*(HOMO_Energy) + d

Where 'a', 'b', and 'c' are coefficients for the respective descriptors, and 'd' is a constant. Such a model could guide the design of new analogs with potentially improved activity.

Table 4: Hypothetical Descriptors for a QSAR Model

Compound ID logP Molecular Weight HOMO Energy (eV) Predicted log(1/IC₅₀)
4a 3.5 233.34 -5.8 5.6
4b 3.8 247.37 -5.7 5.9

Exploration of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. For the this compound scaffold, both the piperidine ring and the benzyl (B1604629) moiety can be subjected to bioisosteric replacement to improve properties such as potency, selectivity, and metabolic stability.

The benzyl portion of the molecule can be replaced with other aromatic or heteroaromatic systems, such as a phenyl ring with different substitution patterns, or heteroaromatic rings like pyridine (B92270), thiophene, or furan. These changes can significantly alter the electronic and steric profile of the molecule, potentially leading to improved interactions with the biological target.

Table 5: Hypothetical Biological Activity of Bioisosteric Replacements

Compound ID Piperidine Bioisostere Benzyl Bioisostere Target Binding Affinity (Ki, nM)
5a Piperidine 4-Methoxy-3-methyl-benzyl 25
5b Piperazine (B1678402) 4-Methoxy-3-methyl-benzyl 40
5c Morpholine 4-Methoxy-3-methyl-benzyl 90
5d Piperidine Pyridin-4-yl-methyl (with OMe, Me) 35

Preclinical in Vivo Pharmacological Investigations of 4 4 Methoxy 3 Methyl Benzyl Piperidine

Pharmacodynamic Assessments in Relevant Animal Models

Comprehensive searches for in vivo pharmacodynamic data on 4-(4-methoxy-3-methyl-benzyl)-piperidine did not yield specific studies detailing its target engagement or efficacy in established disease models. While research exists on structurally similar piperidine (B6355638) derivatives, direct experimental data for this particular compound in animal systems is not publicly available in the reviewed literature.

Target Engagement Studies in Animal Systems

There is no specific information available in the public domain regarding in vivo target engagement studies for this compound.

Efficacy Studies in Established Disease Models (e.g., related to identified signaling pathways)

Information regarding the in vivo efficacy of this compound in established disease models is not available in the reviewed scientific literature.

Pharmacokinetic Characterization (ADME)

Detailed in vivo pharmacokinetic data for this compound, including absorption, bioavailability, tissue distribution, and elimination, are not specifically reported in the available literature. However, studies on analogous piperidine-containing compounds can provide some general insights into the potential pharmacokinetic profile of this class of molecules. For instance, research on other benzylpiperidine derivatives has explored their metabolic stability and brain penetration, which are key aspects of ADME profiling. nih.gov

Absorption and Bioavailability Studies in vivo

Specific in vivo absorption and bioavailability data for this compound could not be located.

Tissue Distribution and Organ Accumulation Profiling

There are no specific studies detailing the tissue distribution and organ accumulation of this compound in vivo. A study on a structurally related radiolabeled compound, 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine, in rats showed distribution to various organs, with the highest accumulation in the brain. nih.gov

Elimination Pathways and Excretion Kinetics

Specific data on the elimination pathways and excretion kinetics of this compound in vivo are not available. Studies on other piperidine derivatives have identified N-dealkylation as a potential major metabolic pathway. nih.gov

Lack of Publicly Available Research Data Precludes Analysis of this compound

An extensive review of scientific literature and chemical databases has revealed a significant absence of published research specifically detailing the molecular modeling and computational drug discovery efforts for the compound this compound. Despite the importance of the piperidine scaffold in medicinal chemistry, this particular derivative does not appear to have been the subject of dedicated computational studies such as ligand-receptor docking, molecular dynamics simulations, or pharmacophore modeling.

The piperidine nucleus and its derivatives are known to be of considerable interest in drug discovery, with many compounds being synthesized and evaluated for a wide range of pharmacological activities. Computational methods, including in silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are frequently employed to guide the development of such compounds. For instance, studies on various other benzylpiperidine derivatives have utilized these techniques to predict their potential as therapeutic agents, assess their interaction with biological targets, and evaluate their drug-like properties. researchgate.netnih.govnih.govtandfonline.com

However, for the specific compound this compound, there is no readily available information regarding its CAS number, and it is not indexed in major chemical databases like PubChem. This lack of basic identification information is a strong indicator of its obscurity in the research landscape.

Consequently, it is not possible to provide a detailed, evidence-based article on the following topics as they pertain solely to this compound:

Molecular Modeling and Computational Drug Discovery Efforts for 4 4 Methoxy 3 Methyl Benzyl Piperidine

In Silico Prediction of Pharmacological Activities and ADME Properties

Without published data from specific research endeavors on this compound, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy. While computational studies have been performed on structurally related molecules, the strict focus on 4-(4-Methoxy-3-methyl-benzyl)-piperidine, as per the user's request, cannot be fulfilled at this time. Further experimental and computational research on this specific molecule would be necessary before such an analysis could be compiled.

Metabolic Fate and Advanced Analytical Methodologies for 4 4 Methoxy 3 Methyl Benzyl Piperidine

Metabolic Pathway Elucidation

The biotransformation of xenobiotics like 4-(4-methoxy-3-methyl-benzyl)-piperidine is a crucial aspect of understanding their pharmacokinetic profile. The metabolic pathway elucidation involves identifying the resulting metabolites, the enzyme systems responsible, and the rate of metabolism.

Identification of Primary and Secondary Metabolites (in vitro and in vivo)

Based on its structure, the metabolism of this compound is expected to proceed through Phase I and Phase II reactions.

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions to introduce or expose functional groups. For this compound, the likely primary metabolic reactions would include:

O-Demethylation: The methoxy (B1213986) group on the benzyl (B1604629) ring is a prime target for O-demethylation, leading to a phenolic metabolite. This is a common metabolic route for aromatic ethers. nih.govrsc.orgacs.orgresearchgate.netresearchgate.net

Piperidine (B6355638) Ring Oxidation: The piperidine ring can undergo oxidation at various positions. Oxidation at the carbon alpha to the nitrogen can lead to the formation of a lactam. acs.orgnih.gov Other potential sites of oxidation on the piperidine ring could also occur.

Benzylic Oxidation: The methylene (B1212753) bridge connecting the benzyl and piperidine rings could be a site for hydroxylation.

Aromatic Hydroxylation: An additional hydroxyl group could be added to the aromatic ring, although the existing substituents might influence the position of this addition.

Phase II Metabolism: The primary metabolites, particularly the phenolic metabolite formed via O-demethylation, are expected to undergo conjugation reactions. These reactions increase water solubility and facilitate excretion. The most common Phase II reaction for a phenolic metabolite would be:

Glucuronidation: The phenolic hydroxyl group can be conjugated with glucuronic acid, a common pathway for eliminating phenolic compounds.

The table below illustrates the potential primary and secondary metabolites of this compound.

Metabolite Type Potential Metabolite Name Predicted Metabolic Reaction
Primary (Phase I)4-(4-Hydroxy-3-methyl-benzyl)-piperidineO-Demethylation
Primary (Phase I)4-(4-Methoxy-3-methyl-benzyl)-piperidin-2-onePiperidine Ring α-Oxidation
Primary (Phase I)4-((Hydroxy)(4-methoxy-3-methylphenyl)methyl)-piperidineBenzylic Hydroxylation
Secondary (Phase II)4-(3-Methyl-4-((glucuronosyl)oxy)benzyl)piperidineGlucuronidation of the phenolic metabolite

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms)

The primary oxidative metabolism of many drugs is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. acs.orgnih.govnih.gov

Cytochrome P450 (CYP) Isoforms: For a compound with the structural features of this compound, several CYP isoforms could be involved.

CYP2D6 and CYP3A4 are often implicated in the metabolism of compounds containing piperidine moieties and are known to catalyze O-demethylation reactions. nih.govacs.orgnih.gov Studies on other piperidine-containing drugs have frequently pointed to CYP3A4 as a major contributor to their N-dealkylation and other oxidative reactions. acs.orgnih.gov

The O-demethylation of dextromethorphan, a well-known probe substrate, is primarily catalyzed by CYP2D6. nih.gov

Flavin-containing Monooxygenases (FMOs): While CYPs are the primary drivers of oxidation, FMOs can also contribute to the metabolism of nitrogen-containing compounds.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): These are the key enzymes responsible for the Phase II glucuronidation of the phenolic metabolite that would be formed.

Metabolic Stability Assessments

Metabolic stability assays are crucial in early drug discovery to predict a compound's half-life and clearance in the body. wuxiapptec.comwuxiapptec.comsigmaaldrich.cncreative-biolabs.combioivt.com These assays measure the rate at which the parent compound is consumed by metabolic enzymes over time.

In Vitro Assays: The metabolic stability of this compound would be assessed using various in vitro systems:

Liver Microsomes: These preparations contain a high concentration of CYP enzymes and are used to evaluate Phase I metabolic stability. creative-biolabs.com The compound would be incubated with liver microsomes (from human and other species for cross-species comparisons) and the rate of its disappearance monitored over time. wuxiapptec.combioivt.com

Hepatocytes: Intact liver cells (hepatocytes) contain both Phase I and Phase II enzymes and provide a more complete picture of metabolic stability. sigmaaldrich.cncreative-biolabs.com These assays can help identify if the compound is rapidly cleared through conjugation reactions.

S9 Fraction: This is a subcellular fraction that contains both microsomal and cytosolic enzymes, allowing for the study of a broader range of metabolic reactions. wuxiapptec.com

The results from these assays are typically reported as the in vitro half-life (t½) and intrinsic clearance (CLint), which can then be used to predict in vivo pharmacokinetic parameters.

The following table provides a hypothetical example of metabolic stability data for this compound.

Test System Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman4515.4
Liver MicrosomesRat2527.7
HepatocytesHuman3023.1
HepatocytesRat1838.5

Development and Validation of Advanced Analytical Methods for Quantification

To accurately quantify this compound and its metabolites in biological matrices (e.g., plasma, urine, microsomes), robust and sensitive analytical methods are required.

Chromatographic Techniques (e.g., HPLC-MS/MS, GC-MS)

Chromatography coupled with mass spectrometry is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most likely technique to be employed for the quantification of this compound and its polar metabolites. chromatographytoday.comnih.govyoutube.comnih.govmdpi.com

Method Development: A reverse-phase HPLC method would be developed to achieve chromatographic separation of the parent compound from its metabolites and endogenous matrix components.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity. Specific precursor-to-product ion transitions would be identified and optimized for the parent compound and each metabolite.

Validation: The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for the parent compound and less polar metabolites. nih.govazolifesciences.comwiley.comgcms.cznih.govoup.com

Derivatization: Since this compound contains a secondary amine, derivatization (e.g., silylation or acylation) might be necessary to improve its volatility and chromatographic properties. nih.gov

Analysis: The derivatized analyte would be separated on a capillary GC column and detected by a mass spectrometer, often using selected ion monitoring (SIM) for quantification.

A hypothetical data table for an HPLC-MS/MS method is presented below.

Analyte Precursor Ion (m/z) Product Ion (m/z) Limit of Quantification (ng/mL)
This compound234.2121.10.5
4-(4-Hydroxy-3-methyl-benzyl)-piperidine220.2107.11.0

Spectroscopic Methods for Quantitative Analysis

While chromatographic methods are predominant for quantification in complex biological matrices, other spectroscopic techniques play a role, especially in the characterization of the compound and its metabolites. uclouvain.besydney.edu.aulibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR (¹H and ¹³C) is indispensable for the unambiguous structural elucidation of synthesized reference standards of the parent compound and its predicted metabolites. While not typically used for routine quantification in biological samples due to lower sensitivity compared to MS, it is a powerful tool for confirming the identity of isolated metabolites.

UV-Visible Spectroscopy: UV-Vis spectroscopy can be used for preliminary quantification of the pure compound in simple solutions, based on its absorbance at a specific wavelength (λmax). sydney.edu.au However, its lack of selectivity makes it unsuitable for complex biological samples without extensive cleanup. It is more commonly used as a detector in HPLC systems.

Bioanalytical Method Development for Biological Matrices

A thorough review of scientific literature did not yield a specific, validated bioanalytical method for the quantitative determination of this compound in biological matrices. However, based on established methodologies for analogous compounds, particularly other piperidine and benzylpiperidine derivatives, a general framework for the development and validation of such an assay can be described. The development of a robust and reliable bioanalytical method is crucial for characterizing the pharmacokinetic profile of a compound. This process typically involves optimizing sample preparation, chromatographic separation, and detection parameters, followed by a comprehensive validation to ensure the accuracy and precision of the data.

The most common and preferred technique for the quantification of small molecules like this compound from biological fluids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). veedalifesciences.com This is due to its high selectivity, sensitivity, and throughput. veedalifesciences.com

Sample Preparation

The initial and one of the most critical steps in bioanalysis is the extraction of the analyte from the complex biological matrix (e.g., plasma, urine, or tissue homogenates). The primary goals of sample preparation are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte. Several techniques can be employed for this purpose:

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, typically acetonitrile (B52724) or methanol (B129727), is added to the plasma sample to precipitate proteins. farmaciajournal.com While efficient and cost-effective, it may result in less clean extracts compared to other methods, potentially leading to matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent. rsc.org For a basic compound like this compound, the sample would be alkalinized to ensure the compound is in its neutral form, facilitating its extraction into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. rsc.org

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. SPE can offer cleaner extracts and higher recovery than PPT and LLE. For this compound, a reversed-phase or a cation-exchange sorbent would likely be suitable.

The choice of extraction method depends on the required sensitivity, the nature of the biological matrix, and the physicochemical properties of the analyte.

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from any remaining endogenous components of the matrix before it enters the mass spectrometer.

Column: A reversed-phase C18 or C8 column is typically used for the separation of moderately polar compounds like this compound.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and a reasonable run time.

Illustrative Chromatographic Conditions

ParameterIllustrative Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes
Column Temperature 40 °C
Injection Volume 5 µL

Note: This data is illustrative and based on typical methods for similar compounds, not on a specific study of this compound.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the detection method of choice for its high selectivity and sensitivity. An electrospray ionization (ESI) source in the positive ion mode would be suitable for the protonation of the piperidine nitrogen. The analysis is typically performed in the multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly enhances the signal-to-noise ratio. An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., with deuterium (B1214612) or ¹³C), should be used to correct for any variability during sample preparation and analysis.

Illustrative Mass Spectrometric Parameters

ParameterAnalyteInternal Standard
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 220.2224.2 (e.g., d4-labeled)
Product Ion (m/z) 121.1121.1
Collision Energy (eV) 1515
Declustering Potential (V) 7070

Note: This data is illustrative and based on the predicted fragmentation pattern and typical parameters for similar compounds, not on a specific study of this compound.

Method Validation

Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA or EMA) to demonstrate its reliability. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are typically assessed at multiple concentration levels.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, and long-term storage).

Illustrative Method Validation Summary

Validation ParameterIllustrative Result
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS
Stability Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature

Note: This data is illustrative and based on typical acceptance criteria for bioanalytical method validation, not on a specific study of this compound.

Research on Derivatives and Analogs of 4 4 Methoxy 3 Methyl Benzyl Piperidine

Synthesis and Characterization of Novel Analogs with Modified Structures

The synthesis of analogs based on the benzyl-piperidine scaffold employs a variety of established chemical reactions, allowing for systematic modification of different parts of the molecule. Common strategies involve the N-alkylation of a piperidine (B6355638) ring or the construction of the benzylpiperidine framework through coupling reactions.

One prevalent synthetic route involves the reaction of a substituted piperidine with a corresponding benzyl (B1604629) halide. For instance, 3- or 4-ether piperidine analogs can be synthesized starting from commercially available tert-butyl (S)-3-hydroxy or 4-hydroxypiperidine-1-carboxylate. nih.gov These starting materials are first alkylated using sodium hydride (NaH) and a respective benzyl bromide to form benzyl ethers. nih.gov The tert-butyloxycarbonyl (Boc) protecting group is then removed, and the resulting piperidine derivative undergoes N-alkylation with a different benzyl bromide or reductive amination with an aldehyde to yield the final products. nih.gov

Another key method is the Suzuki coupling reaction, which is particularly useful for creating analogs with aryl or heteroaryl substitutions. This reaction typically involves coupling a dichloropyrimidine-based scaffold with various boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, often under microwave irradiation to facilitate the reaction. acs.org

For the construction of the specific benzylpiperidine scaffold, a hydroboration procedure using 9-borabicyclo[3.3.1]nonane (9-BBN) with 1-Boc-4-methylenepiperidine can be employed. unisi.it This is followed by a palladium-catalyzed cross-coupling reaction with brominated intermediates to build the desired structure. unisi.it The synthesis of more complex analogs, such as those incorporating a piperazine (B1678402) ring instead of piperidine, follows distinct multi-step reaction schemes. unisi.it

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and high-resolution mass spectrometry (HRMS). nih.govresearchgate.net

Comparative Biological Activity Profiling of Synthesized Derivatives

Derivatives inspired by the 4-(4-methoxy-3-methyl-benzyl)-piperidine structure have been evaluated against a wide array of biological targets, revealing their potential in treating various diseases. The biological activity is highly dependent on the specific structural modifications made to the parent scaffold.

One area of significant interest is their activity as antagonists for dopamine (B1211576) receptors, particularly the D4 subtype (D₄R), which is implicated in neurological disorders. nih.gov A series of 3- and 4-benzyloxypiperidine derivatives have been identified as potent and selective D₄R antagonists. nih.gov For example, modifications to the N-benzyl group and the O-benzyl group have led to compounds with high binding affinity (Kᵢ) for the D₄R, while showing significant selectivity over other dopamine receptor subtypes. nih.gov

Another important target is the presynaptic choline (B1196258) transporter (CHT), where analogs have been identified as potent inhibitors. nih.govnih.gov A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally related isomers, were screened, leading to the discovery of ML352. nih.govnih.gov This compound and its analogs demonstrated potent inhibition of CHT, with activity being sensitive to substitutions on both the piperidine ring and the benzamide (B126) portion of the molecule. nih.gov

Furthermore, derivatives of the N-benzyl-piperidine scaffold have shown potent inhibitory activity against the USP1/UAF1 deubiquitinase complex, a target for cancer therapy. acs.org Systematic modifications of the core, such as replacing a quinazoline (B50416) with a pyrimidine (B1678525), and altering the substituents on the benzylamine (B48309) portion, have yielded compounds with IC₅₀ values in the nanomolar range against non-small cell lung cancer. acs.org

The table below presents a comparative biological activity profile for a selection of synthesized derivatives, illustrating the diverse targets and potencies achieved through structural modification.

Compound/Analog ClassTargetActivity MetricValueReference
3-Fluorobenzyl, N-3-fluoro-4-methoxybenzyl piperidine ether (8a)Dopamine D4 ReceptorKᵢ205.9 nM nih.gov
4-Fluoro-3-methylbenzyl, N-3-fluoro-4-methoxybenzyl piperidine ether (8c)Dopamine D4 ReceptorKᵢ135 nM nih.gov
4-Fluoro-3-methylbenzyl, N-2-methylimidazo[1,2-a]pyridine piperidine ether (8j)Dopamine D4 ReceptorKᵢ188 nM nih.gov
ML352 (methylpiperidine ether analog, 10m)Choline Transporter (CHT)IC₅₀Potent, equipotent with isopropyl analog nih.govnih.gov
(2-piperidin-1-yl)ethoxy analog (10q)Choline Transporter (CHT)IC₅₀0.76 µM and 0.53 µM nih.gov
2-morpholinoethoxy analog (10r)Choline Transporter (CHT)IC₅₀6.12 µM and 1.77 µM nih.gov
5-Methyl-pyridimine core analog (38)USP1/UAF1IC₅₀70 nM acs.org
5,6-Dimethylpyrimidine derivative (40)USP1/UAF1IC₅₀120 nM acs.org
3,5-bis(trifluoromethyl)benzyl ether piperidine (12)NK₁ ReceptorIC₅₀0.95 nM tudublin.ie

This table is interactive and can be sorted by column.

Advanced SAR Studies on Series of Related Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function, guiding the optimization of lead compounds. For derivatives of the this compound family, extensive SAR studies have provided critical insights.

For Dopamine D4 Receptor Antagonists: In the benzyloxypiperidine series targeting the D₄R, SAR exploration focused on modifying both the nitrogen and oxygen substituents of the piperidine core. nih.gov

N-Substituent: The N-(3-fluoro-4-methoxybenzyl) group was found to be a favorable starting point. nih.gov

O-Substituent (Benzyl Ethers): Replacing the O-benzyl group with various substituted benzyl groups revealed that electron-donating and electron-withdrawing groups were tolerated. For example, adding a methyl group (4-fluoro-3-methyl, 8c) or an additional fluoro group (3,4-difluorophenyl, 8b) to the 3-fluorobenzyl ether (8a) produced active compounds. nih.gov Activity was found to reside primarily in the (S)-enantiomer. nih.gov

Selectivity: A key finding was that the 3-O-benzyl derivatives were consistently selective for the D₄R over other dopamine receptor subtypes. nih.gov

For Choline Transporter (CHT) Inhibitors: In the 4-methoxy-3-(piperidin-4-yl)oxy benzamide series, SAR was explored around the 3-piperidine substituent and the amide functionality. nih.gov

Amide Functionality: Benzylic heteroaromatic amide moieties were found to be the most potent. nih.gov

Piperidine Substituent: The structure-activity relationship around the piperidine ether was quite narrow. While a methylpiperidine ether analog (ML352, 10m) was equipotent with the parent isopropyl analog, larger substituents like cyclohexyl (10o) and cyclopentyl (10p) were inactive. nih.gov This indicates that the size and nature of the substituent on the piperidine ether are critical for CHT inhibition. nih.gov

For NK₁ Receptor Antagonists: Studies on 4,4-disubstituted piperidines revealed that high affinity for the NK₁ receptor required a highly lipophilic benzyl ether side chain. tudublin.ie The optimal side chain was identified as the 3,5-bis(trifluoromethyl)benzyl ether. tudublin.ie This class of antagonists was also found to tolerate a wide range of substituents on the piperidine nitrogen, including acyl and sulfonyl groups. tudublin.ie

Exploration of Diverse Chemical Scaffolds Inspired by the this compound Moiety

The foundational benzyl-piperidine structure has inspired medicinal chemists to explore entirely new, yet related, chemical scaffolds to improve properties and discover novel activities. This "scaffold hopping" approach involves replacing the core ring system while maintaining key pharmacophoric features.

One such exploration involved replacing the chiral piperidine ether scaffold with an achiral 4-oxopiperidine scaffold. nih.gov This modification eliminates the stereocenter, simplifying synthesis and potentially improving drug-like properties. nih.gov Another significant evolution was the development of 4,4-difluoropiperidine (B1302736) scaffolds. nih.govchemrxiv.org The introduction of the gem-difluoro group alters the pKa of the piperidine nitrogen, leading to improved physicochemical properties such as a lower calculated LogP (cLogP) and better CNS Multiparameter Optimization (MPO) scores, which are desirable for CNS-targeting drugs. nih.govchemrxiv.org These 4,4-difluoropiperidine ether analogs showed a distinct improvement in binding affinity for the D₄R compared to their non-fluorinated or 3,3-difluoro counterparts. nih.gov

In the context of USP1/UAF1 inhibitors, researchers successfully replaced a larger quinazoline core with a more compact pyrimidine scaffold. acs.org This modification was not only tolerated but, with the addition of a 5-methyl group, led to a twofold increase in potency while reducing molecular weight and lipophilicity. acs.org This demonstrates how inspired changes to the core heterocycle can lead to more potent and drug-like candidates. The unique ability of the piperidine ring to be combined with various molecular fragments makes it a privileged structure for creating new drugs with a wide range of potential pharmacological effects. clinmedkaz.orgmdpi.com

Future Research Directions and Translational Perspectives for 4 4 Methoxy 3 Methyl Benzyl Piperidine

Exploration of Novel Therapeutic Applications Based on Mechanistic Insights

Future research should prioritize a deep dive into the mechanistic underpinnings of 4-(4-methoxy-3-methyl-benzyl)-piperidine to uncover novel therapeutic applications. The piperidine (B6355638) core is known to interact with various biological targets, including neurotransmitter systems. chemimpex.com Based on the activities of structurally related piperidine compounds, several promising areas for investigation emerge.

Neurological Disorders: Derivatives of piperidine have been extensively studied as modulators of dopamine (B1211576) and sigma receptors. chemrxiv.orgnih.govnih.gov For instance, certain benzylpiperidine and benzylpiperazine derivatives have been identified as reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors, which have potential in treating neuroinflammatory and neurodegenerative conditions. unisi.it Research into this compound could explore its potential as a dopamine D4 receptor antagonist, which may have implications for conditions like Parkinson's disease-related dyskinesias. chemrxiv.orgnih.gov Furthermore, some 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as inhibitors of the presynaptic choline (B1196258) transporter (CHT), a target relevant to Alzheimer's disease and other cognitive disorders. nih.govnih.gov Investigating whether this compound exhibits similar inhibitory activity could open new avenues for therapeutic development.

Oncology: The piperidine scaffold is present in a number of anticancer agents. nih.gov Some piperidine derivatives have been shown to induce cytotoxic effects in various cancer cell lines, including myeloma and leukemia. nih.gov Future studies could assess the anti-proliferative and apoptosis-inducing capabilities of this compound in a range of cancer models. Mechanistic studies would be crucial to identify its molecular targets, which could involve pathways like NF-κB or JAK/STAT signaling, known to be modulated by other piperidine-containing compounds. nih.gov

Infectious Diseases: Piperidine derivatives have also demonstrated potential as antiviral agents. encyclopedia.pub For example, a related compound, 4-(4-Methoxy-benzyl)-piperidine, showed modest activity against the main protease (Mpro) of SARS-CoV-2. This suggests that this compound could be a starting point for the development of novel antiviral therapies. Screening against a panel of viruses and subsequent mechanistic studies to identify the viral proteins it interacts with would be a valuable research direction.

A proposed outline for investigating novel therapeutic applications is presented in the table below.

Potential Therapeutic Area Proposed Research Focus Key Biological Targets to Investigate
Neurological DisordersEvaluation of activity as a dopamine receptor modulator.Dopamine Receptors (e.g., D4), Sigma Receptors (σ1, σ2), Monoacylglycerol Lipase (MAGL), Choline Transporter (CHT)
OncologyAssessment of anti-proliferative and pro-apoptotic effects.JAK/STAT pathway, NF-κB signaling pathway, various kinases and pro-survival proteins.
Infectious DiseasesScreening for antiviral activity.Viral proteases (e.g., SARS-CoV-2 Mpro), polymerases, and entry proteins.

Development of Advanced Drug Delivery Systems

The therapeutic efficacy of a compound is not solely dependent on its intrinsic activity but also on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The development of advanced drug delivery systems for this compound could significantly enhance its therapeutic potential by improving its bioavailability, target specificity, and duration of action.

Future research in this area could focus on the formulation of this compound into various drug delivery platforms. For instance, the use of polymeric films has been explored for the controlled release of piperidine derivatives. nih.gov Encapsulating this compound in biodegradable polymer-based nanoparticles or liposomes could improve its solubility, protect it from premature degradation, and facilitate targeted delivery to specific tissues or cells. This is particularly relevant for potential applications in oncology, where targeted delivery can minimize off-target toxicity.

Furthermore, the synthesis of prodrugs of this compound could be another viable strategy. By chemically modifying the molecule to improve its membrane permeability or to be activated only at the target site, its therapeutic index could be substantially improved.

The table below outlines potential drug delivery strategies for future research.

Delivery System Objective Key Parameters for Evaluation
Polymeric NanoparticlesEnhance bioavailability, achieve controlled release, and enable targeted delivery.Particle size, drug loading efficiency, release kinetics, in vivo biodistribution.
Liposomal FormulationsImprove solubility of the compound and reduce systemic toxicity.Encapsulation efficiency, stability, cellular uptake.
Prodrug SynthesisImprove pharmacokinetic profile and target selectivity.Conversion rate to the active drug, tissue-specific activation.
Polymeric FilmsProvide sustained local delivery.Drug release profile, biocompatibility, mechanical properties.

Combinatorial Research Strategies with Established Agents

To enhance therapeutic outcomes and potentially overcome drug resistance, future research should explore the use of this compound in combination with established therapeutic agents. The rationale for such combinatorial strategies would depend on the identified therapeutic application of the compound.

If this compound is found to have anticancer properties, it could be tested in combination with standard chemotherapeutic drugs or targeted therapies. Such a combination could have a synergistic effect, allowing for lower doses of each agent and thereby reducing toxicity. For example, if it acts on a different pathway than a known anticancer drug, their combined use could attack the cancer cells from multiple fronts, reducing the likelihood of resistance. nih.gov

Similarly, if it demonstrates efficacy in neurological disorders, it could be co-administered with current standard-of-care medications. For instance, as a potential D4 receptor antagonist for L-DOPA-induced dyskinesias, its combination with L-DOPA would be a primary focus of investigation. chemrxiv.orgnih.gov

The design of these combinatorial studies would require a thorough understanding of the mechanism of action of this compound to identify rational drug combinations.

Integration with Systems Biology and Omics Technologies for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate systems biology and multi-omics technologies. This approach moves beyond a single-target perspective and allows for the comprehensive analysis of the compound's impact on the entire biological system. nih.gov

Proteomics: By using techniques like two-dimensional gel electrophoresis (2-DE) and mass spectrometry, researchers can identify changes in the proteome of cells or tissues upon treatment with the compound. This can reveal not only the primary target but also off-target effects and downstream signaling cascades, providing a global view of its mechanism of action. nih.gov

Genomics and Transcriptomics: DNA microarrays and RNA sequencing can be employed to study how this compound alters gene expression profiles. This can help in identifying the cellular pathways that are modulated by the compound and can provide insights into potential mechanisms of resistance.

Metabolomics: Analyzing the metabolomic profile of cells treated with the compound can reveal its effects on cellular metabolism. This is particularly relevant for potential anticancer applications, as altered metabolism is a hallmark of cancer.

By integrating data from these different "omics" platforms, researchers can construct detailed models of the compound's mechanism of action, predict its therapeutic efficacy and potential side effects, and identify biomarkers for patient stratification. This systems-level understanding is crucial for the successful translation of this compound from a laboratory compound to a clinical candidate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.